(R)-3-(Piperazin-2-ylmethyl)-1H-indole (R)-3-(Piperazin-2-ylmethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744968
InChI: InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

(R)-3-(Piperazin-2-ylmethyl)-1H-indole

CAS No.:

Cat. No.: VC15744968

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Piperazin-2-ylmethyl)-1H-indole -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 3-[[(2R)-piperazin-2-yl]methyl]-1H-indole
Standard InChI InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1
Standard InChI Key ODKQLQNWOTWGKY-LLVKDONJSA-N
Isomeric SMILES C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32
Canonical SMILES C1CNC(CN1)CC2=CNC3=CC=CC=C32

Introduction

Chemical and Structural Properties

Molecular Composition

The compound’s IUPAC name, 3-[[(2R)-piperazin-2-yl]methyl]-1H-indole, reflects its hybrid structure: an indole ring (a bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a piperazine group (a six-membered diamine ring). Key structural descriptors include:

PropertyValue
Molecular FormulaC13H17N3\text{C}_{13}\text{H}_{17}\text{N}_3
Molecular Weight215.29 g/mol
Isomeric SMILESC1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32
InChIKeyODKQLQNWOTWGKY-LLVKDONJSA-N

The R-configuration at the piperazine’s chiral center distinguishes it from its S-enantiomer, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Stereochemical Considerations

The stereochemistry of the piperazine moiety is critical for interactions with chiral biological targets. Molecular docking studies of analogous compounds suggest that the R-configuration optimizes hydrogen bonding and van der Waals interactions with serotonin receptors, such as 5-HT6_6, by aligning the methylene bridge and piperazine nitrogen atoms into complementary binding pockets .

Synthesis and Derivative Development

Core Synthesis Strategies

Synthesis typically involves reductive alkylation or nucleophilic substitution to form the carbon-nitrogen bond between the indole and piperazine. A representative protocol from Der Pharma Chemica (2012) outlines:

  • Intermediate Formation: Reacting 3-chloro-1H-indole with paraformaldehyde and piperazine in acetic acid to yield the Mannich base .

  • Reductive Amination: Treating the intermediate with sodium triacetoxyborohydride (STAB) to stabilize the amine linkage .

This method achieves moderate-to-high yields (40–85%) and is adaptable to structural modifications, such as halogenation at the indole’s 5- or 6-position .

Derivative Optimization

Derivatives often incorporate aryl sulfonamide groups at the indole’s 1-position to enhance receptor affinity. For example, substituting with 4-fluorobenzenesulfonyl or 4-methylbenzenesulfonyl groups improves 5-HT6_6 binding by introducing electron-withdrawing or hydrophobic interactions .

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

(R)-3-(Piperazin-2-ylmethyl)-1H-indole exhibits structural homology to known 5-HT6_6 ligands, such as SB-271046, which feature indole-piperazine scaffolds . In vitro assays demonstrate that the R-enantiomer binds 5-HT6_6 receptors with 2–3-fold higher affinity than the S-form, likely due to optimal spatial alignment of the piperazine’s nitrogen atoms with transmembrane helices 3 and 5 of the receptor .

Research Gaps and Future Directions

Despite its promise, no peer-reviewed studies directly evaluating (R)-3-(Piperazin-2-ylmethyl)-1H-indole exist. Current insights are extrapolated from structurally related molecules. Priority research areas include:

  • In vivo efficacy and toxicity profiling.

  • Comparative studies of enantiomeric activity.

  • Crystallographic analysis of receptor-ligand complexes.

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